molecular formula C9H14N2 B8339745 2-(1-[N-methylamino]prop-2-yl)pyridine

2-(1-[N-methylamino]prop-2-yl)pyridine

Cat. No.: B8339745
M. Wt: 150.22 g/mol
InChI Key: WTBNDGFEPSXMPN-UHFFFAOYSA-N
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Description

2-(1-[N-Methylamino]prop-2-yl)pyridine is a pyridine derivative featuring a methylamino group attached to a prop-2-yl chain at the pyridine ring's 2-position. Its molecular formula is C₉H₁₃N₂, with a molecular weight of 149.22 g/mol. The compound’s structure combines aromatic π-electron delocalization with the steric and electronic effects of the methylamino substituent. This configuration influences its physicochemical properties, including solubility, melting point, and reactivity.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N-methyl-2-pyridin-2-ylpropan-1-amine

InChI

InChI=1S/C9H14N2/c1-8(7-10-2)9-5-3-4-6-11-9/h3-6,8,10H,7H2,1-2H3

InChI Key

WTBNDGFEPSXMPN-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)C1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Pyridine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Electronic Features Aromaticity Indices (HOMA/SA)
2-(1-[N-Methylamino]prop-2-yl)pyridine 2-(N-methylamino)prop-2-yl 149.22 Electron-donating methylamino group Not reported
3-(N-Methylamino)-2-nitropyridine 3-(N-methylamino), 2-nitro 183.15 Electron-withdrawing nitro group HOMA: 0.85; SA: 0.92
5-(N-Methylamino)-2-nitropyridine 5-(N-methylamino), 2-nitro 183.15 Meta-substituted methylamino, nitro HOMA: 0.88; SA: 0.94
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine 4-methyl, 6-alkylthio, 2-amino 268.43 Electron-donating amino and alkyl groups Not reported

Key Observations:

  • Substituent Position and Electronic Effects: The position of the methylamino group (ortho, meta, para) significantly impacts π-electron delocalization. For example, in 3-(N-methylamino)-2-nitropyridine, the ortho-nitro group reduces aromaticity (HOMA: 0.85) compared to meta-substituted analogs (HOMA: 0.88) due to steric clashes and competing resonance effects .
  • Electron-Donating vs. Withdrawing Groups: The methylamino group in this compound donates electrons via resonance, enhancing pyridine ring basicity. In contrast, nitro groups in nitropyridine derivatives withdraw electrons, reducing basicity and altering reactivity .

Physicochemical Properties

Table 2: Physicochemical Data of Pyridine Derivatives

Compound Name Melting Point (°C) IR (cm⁻¹) Key Peaks ¹H NMR (δ, ppm) Highlights
This compound Not reported ~3300 (N-H), ~1600 (C=N) δ 2.3 (CH₃), δ 3.1 (N-CH₃), δ 8.1 (py-H)
3-(N-Methylamino)-2-nitropyridine 162–164 1530 (NO₂), 3250 (N-H) δ 2.9 (N-CH₃), δ 8.5–9.0 (py-H, nitro)
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine 175–177 3350 (N-H), 2920 (C-H) δ 1.2–1.6 (alkyl), δ 2.5 (CH₃), δ 6.5 (py-H)
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)-1-phenylpyridine 268–287 1650 (C=N), 3050 (Ar-H) δ 7.2–8.3 (Ar-H), δ 6.8 (NH₂)

Key Observations:

  • Melting Points: Bulky substituents (e.g., phenyl groups in compounds) increase melting points (268–287°C) due to enhanced van der Waals interactions. In contrast, smaller substituents (e.g., methylamino) result in lower melting points (~160–180°C) .
  • Spectroscopic Signatures: The ¹H NMR of this compound is expected to show distinct signals for the methylamino group (δ 2.3–3.1 ppm) and pyridine protons (δ 8.1 ppm), aligning with trends in related compounds .

Substituent Effect Stabilization Energy (SESE) and Reactivity

  • SESE Trends: In nitropyridine derivatives, the substituent effect stabilization energy (SESE) decreases as the electron-withdrawing power of the substituent increases. For example, nitro groups lower SESE by ~20 kcal/mol compared to methylamino groups, which stabilize the aromatic system .
  • Conformational Flexibility: The rotation of the methylamino group in ortho-substituted derivatives (e.g., 3-(N-methylamino)-2-nitropyridine) introduces intramolecular interactions (e.g., steric hindrance), reducing π-delocalization efficiency compared to para-substituted analogs .

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